molecular formula C20H28N6O B5548928 1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone

1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone

Cat. No. B5548928
M. Wt: 368.5 g/mol
InChI Key: ARRFWSJEPJUJMO-UHFFFAOYSA-N
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Description

This compound is part of a group of chemical entities known for their intricate molecular structures, involving multiple heterocyclic components such as pyridine, triazole, piperidine, and pyrrolidine rings. These structures are often investigated for their potential in various biological activities and chemical properties due to their diverse functional groups and structural complexity.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes including etherification, hydrazonation, cyclization, and reduction, with an overall yield that can vary significantly. These processes are designed to introduce various functional groups into the molecule, enabling the formation of complex structures like triazoles, pyridines, and piperidines, which are common in pharmaceuticals and agrochemicals (Zhang et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of compounds with similar frameworks typically involves spectroscopic methods such as IR, NMR, and MS, along with X-ray crystallography. These methods help in determining the detailed structure, including the arrangement of different rings and the nature of bonding between them. Hydrogen bonding, particularly involving amine and carbonyl groups, plays a significant role in stabilizing these structures (Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be attributed to the presence of reactive functional groups. For instance, the triazole ring can undergo various chemical reactions, including coupling and substitution, which are essential for modifying the compound's biological activity. Additionally, the compound’s reactivity can be tailored through different synthetic routes, which can lead to various derivatives with distinct chemical and biological properties (Attaby et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for the compound's application in different fields. These properties are influenced by the molecular structure, particularly the arrangement and type of functional groups present in the compound. The crystal structure can be particularly important, as it can affect the compound's stability and reactivity (Inkaya et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of derivatives containing pyridine moiety, showing antifungal and plant growth regulatory activities (Liu et al., 2007).
  • Characterization of the synthesized compounds and analysis of their hydrogen-bonding patterns in enaminones (Balderson et al., 2007).

Biological and Antimicrobial Activities

  • Evaluation of synthesized compounds for antibacterial and antiviral activity, including their reactions and structural elucidation (Attaby et al., 2006).
  • Synthesis of derivatives with observed anticancer activity against various human cancer cell lines (Kumar et al., 2013).
  • Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring (Krolenko et al., 2016).

Pharmaceutical Applications

  • Investigation of derivatives for their potential pharmacokinetics nature and binding analysis with human serum albumin (Govindhan et al., 2017).
  • Study of molecular interaction with the CB1 cannabinoid receptor, providing insights into antagonist activity (Shim et al., 2002).

Chemical Transformations and Reactions

  • Discussion of ring-opening reactions of related compounds under the influence of tertiary amines and their implications for synthesis processes (Jones & Phipps, 1976).

properties

IUPAC Name

1-[6-[3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-15(27)16-7-8-18(21-12-16)26-11-5-6-17(13-26)20-23-22-19(24(20)2)14-25-9-3-4-10-25/h7-8,12,17H,3-6,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRFWSJEPJUJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCCC(C2)C3=NN=C(N3C)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone

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